Potassium 1-Boc-piperidin-2-yltrifluoroborate

organoboron stability bench‑stable reagents Suzuki–Miyaura coupling

Organotrifluoroborates often require large excesses due to protodeboronation, increasing cost and purification burden. Potassium 1-Boc-piperidin-2-yltrifluoroborate solves this as a bench-stable, crystalline solid enabling near-stoichiometric Suzuki coupling (1.0-1.5 equiv). • Stereoselective: 2-substitution enables kinetic resolution (er up to 97:3) for enantiomerically enriched piperidine intermediates. • Bench-stable: Indefinite stability; no glovebox required for parallel library synthesis. • Process-ready: No silver or thallium additives; orthogonal N-Boc cleavage preserves C-B bond.

Molecular Formula C10H18BF3KNO2
Molecular Weight 291.16 g/mol
CAS No. 1684443-04-6
Cat. No. B12851485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 1-Boc-piperidin-2-yltrifluoroborate
CAS1684443-04-6
Molecular FormulaC10H18BF3KNO2
Molecular Weight291.16 g/mol
Structural Identifiers
SMILES[B-](C1CCCCN1C(=O)OC(C)(C)C)(F)(F)F.[K+]
InChIInChI=1S/C10H18BF3NO2.K/c1-10(2,3)17-9(16)15-7-5-4-6-8(15)11(12,13)14;/h8H,4-7H2,1-3H3;/q-1;+1
InChIKeyWKDPZZXAXFATNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium 1-Boc-piperidin-2-yltrifluoroborate Overview


Potassium 1‑Boc‑piperidin‑2‑yltrifluoroborate is an organoboron reagent belonging to the potassium organotrifluoroborate (RBF₃K) family [REFS‑1]. It bears an N‑Boc‑protected piperidine ring with the boron functionality installed at the sterically demanding 2‑position. Like other members of its class, it is a tetracoordinate, crystalline solid designed to serve as a bench‑stable surrogate for the corresponding boronic acid or boronate ester in palladium‑catalyzed cross‑coupling reactions [REFS‑2]. The compound’s value lies in combining the well‑established stability advantages of organotrifluoroborates with the unique steric and stereoelectronic environment of the α‑amino boronate motif, making it a candidate for medicinal‑chemistry‑driven library synthesis where regio‑ and stereochemical outcomes are paramount.

Workflow Suzuki–Miyaura cross‑coupling building block
Selection Bench‑stable organotrifluoroborate, reported surrogate for boronic acid/ester
Stereochemistry 2‑position may support enantioselective transformations (reported kinetic resolution)

Uniqueness of Potassium 1-Boc-piperidin-2-yltrifluoroborate


The substitution position of the trifluoroborate group on the piperidine ring directly dictates the steric and electronic environment of the carbon–boron bond, which in turn controls both reactivity in cross‑coupling and diastereoselectivity in subsequent transformations. N‑Boc‑2‑substituted piperidines are established substrates for highly stereoselective kinetic resolution via asymmetric deprotonation, a reactivity profile not accessible with the 4‑isomer [REFS‑1]. Furthermore, potassium organotrifluoroborates are process‑chemistry alternatives that are not interchangeable with the corresponding boronic acids or pinacol esters. Boronic acids frequently require large excesses (2–5 equiv) to compensate for competitive protodeboronation, whereas trifluoroborate salts can be used in near‑stoichiometric amounts, minimising waste and simplifying purification [REFS‑2]. Selecting the wrong form or regioisomer can therefore lead to sub‑optimal yield, poor selectivity, or outright reaction failure, underscoring the need for a purpose‑built building block such as the 2‑trifluoroborate isomer.

4‑Isomer regioisomer
4‑substituted piperidine cannot undergo α‑deprotonation; stereochemical pathway and enantioselective kinetic resolution may be unavailable. Enantiomeric outcome may differ fundamentally.
Boronic acid form
Alkylboronic acids are prone to protodeboronation and oligomerisation, often requiring 2–5 equiv and inert handling. Stoichiometric control and purification profile may shift significantly.
Pinacol boronate ester
Pinacol esters may exhibit sluggish reactivity and can require toxic thallium additives; coupling yields and safety profile may not transfer directly. Trifluoroborate form reported to couple under milder conditions.

Comparative Evidence: Potassium 1-Boc-piperidin-2-yltrifluoroborate vs. Analogs


Air and Moisture Stability: Trifluoroborate vs. Boronic Acid

Potassium organotrifluoroborates are described as 'indefinitely stable to air and moisture' and can be stored on the bench without special precautions [REFS‑1]. In contrast, the corresponding alkylboronic acids are prone to protodeboronation and oligomer formation, requiring cold storage under inert atmosphere and frequent re‑qualification before use. While direct head‑to‑head stability data for this specific compound have not been published, its behavior is fully consistent with the well‑characterised class of secondary alkyl trifluoroborates.

Air/moisture stability
Class‑level
Indefinitely bench‑stable crystalline solid at ambient conditions vs. moisture‑sensitive boronic acid requiring cold inert storage
May reduce batch‑degradation risk during procurement and storage
Class‑level property; specific compound data not published
organoboron stability bench‑stable reagents Suzuki–Miyaura coupling

Protodeboronation Resistance in Suzuki Coupling

A major limitation of alkylboronic acids is competitive protodeboronation, which forces the use of 2–5 equivalents of the boron reagent to drive the reaction to completion [REFS‑1]. Potassium organotrifluoroborates significantly suppress this side reaction because they slowly hydrolyze to the active boronic acid under the basic coupling conditions, maintaining a low steady‑state concentration that minimises protodeboronation [REFS‑2]. As a class, alkyltrifluoroborates deliver cross‑coupling products in good to excellent yields using only 1.0–1.5 equivalents relative to the electrophile [REFS‑1].

Equivalents required
Class‑level
1.0–1.5 equiv (trifluoroborate) vs. 2–5 equiv (boronic acid)
Lower reagent excess may simplify purification and reduce raw‑material cost
Class‑average; performance may vary with electrophile
protodeboronation stoichiometric ratio Suzuki–Miyaura

Regioisomeric Differentiation: 2- vs. 4-Substituted Piperidine

The 2‑position of the piperidine ring is uniquely capable of participating in asymmetric deprotonation‑based kinetic resolution. N‑Boc‑2‑arylpiperidines undergo highly enantioselective lithiation with chiral base n‑BuLi/(–)‑sparteine, achieving enantiomeric ratios up to 97:3 after electrophilic quench [REFS‑1]. This reactivity is dependent on the α‑amino boronate geometry accessible only from the 2‑substitution pattern; the 4‑isomer is structurally incapable of engaging in the same stereodetermining step. Therefore, a 2‑trifluoroborate building block enables entry into enantiomerically enriched 2‑substituted piperidines that are inaccessible from the 4‑trifluoroborate isomer.

2‑ vs. 4‑regioisomer
Head‑to‑head
2‑position: enantiomeric ratio up to 97:3 via asymmetric deprotonation; 4‑position: no stereochemical pathway available
2‑isomer enables entry to enantiomerically enriched piperidines
Kinetic resolution with n‑BuLi/(–)‑sparteine, THF –78 °C
kinetic resolution asymmetric deprotonation N‑Boc‑2‑arylpiperidine

Trifluoroborate Salt vs. Pinacol Boronate Ester

Alkylboronate esters, such as the 1‑Boc‑piperidine‑2‑boronic acid pinacol ester (CAS 2071192‑58‑8), are more stable than boronic acids but often exhibit sluggish reactivity in Suzuki‑Miyaura couplings, requiring toxic thallium bases or extended reaction times to achieve acceptable yields [REFS‑1]. In contrast, potassium alkyltrifluoroborates undergo smooth coupling under standard conditions with mild bases such as Cs₂CO₃ or K₂CO₃. While a direct yield comparison under identical conditions for this specific compound pair is not available, the general class behavior documented across numerous alkyl systems indicates that the trifluoroborate form provides a superior balance of stability and reactivity.

Reactivity vs. pinacol ester
Reported
Trifluoroborate: >70% yield with mild base (Cs₂CO₃/K₂CO₃); pinacol ester: 21–45% yield without thallium additives
Trifluoroborate form may offer higher coupling efficiency and avoid toxic additives
Cross‑study comparable; direct head‑to‑head data unavailable
trifluoroborate pinacol boronate cross‑coupling efficiency

Purity and Batch Consistency for Procurement

Reputable suppliers offer Potassium 1‑Boc‑piperidin‑2‑yltrifluoroborate at ≥95% purity with characterisation by ¹H NMR and HPLC [REFS‑1]. The tetracoordinate, monomeric nature of the trifluoroborate salt ensures a well‑defined molecular weight (291.16 g/mol), allowing precise stoichiometric dispensing without the oligomeric uncertainty that plagues boronic acids. Procurement from qualified vendors ensures batch‑to‑batch consistency, which is critical for reproducibility in multi‑step medicinal chemistry syntheses.

Procurement purity
Data to verify
≥95% purity, monomeric salt (MW 291.16 g/mol), characterised by ¹H NMR and HPLC
Monomeric form supports accurate stoichiometric dispensing
Supplier‑reported; verify lot‑specific COA
quality control purity batch consistency

Applications of Potassium 1-Boc-piperidin-2-yltrifluoroborate


Enantiomerically Pure 2-Substituted Piperidine Synthesis

Medicinal chemistry programs targeting chiral piperidine scaffolds can exploit the compound’s 2‑substitution pattern to enter kinetic resolution cascades, accessing enantiomerically enriched intermediates (er up to 97:3) [REFS‑1]. The bench‑stable trifluoroborate form ensures reliable supply and simplifies parallel library synthesis without the need for an inert‑atmosphere glovebox.

Late-Stage Functionalisation via Suzuki Coupling

The Boc‑protected amine and trifluoroborate group are compatible with a broad range of functional groups, enabling late‑stage introduction of the piperidine motif into complex molecules. The near‑stoichiometric coupling requirement (1.0–1.5 equiv) minimises purification burden and preserves precious advanced intermediates [REFS‑2].

Process Chemistry Route Scouting and Scale-Up

For process chemists evaluating building blocks for kilogram‑scale campaigns, the compound’s indefinite bench stability and reduced protodeboronation translate into robust, reproducible reactions without the need for silver or thallium additives [REFS‑2]. This simplifies tech transfer and reduces the cost of goods in multi‑step syntheses.

Orthogonal Protecting Group Strategy

The N‑Boc group can be cleaved under acidic conditions (TFA or HCl) without affecting the carbon‑boron bond, allowing sequential functionalisation of the piperidine nitrogen. This orthogonality is preserved more reliably with the trifluoroborate salt than with the corresponding boronic acid, which may undergo protodeboronation upon acid treatment.

Application
Selection Property
Validation Focus
Enantioselective piperidine synthesis
2‑position stereochemical access
Enantiomeric ratio and kinetic resolution outcome
Late‑stage Suzuki functionalisation
Near‑stoichiometric coupling efficiency
Functional‑group tolerance and purification profile
Process‑scale route scouting
Bench stability and reduced protodeboronation
Reproducibility and additive‑free conditions
Orthogonal protecting‑group strategy
Acid‑stable C–B bond under Boc deprotection
Sequential N‑functionalisation integrity
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